![molecular formula C14H16ClFN2O2 B2572912 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone CAS No. 923170-91-6](/img/structure/B2572912.png)

1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

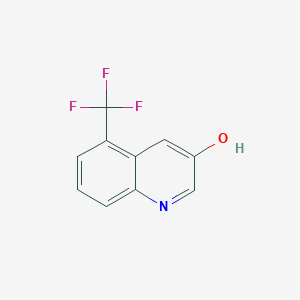

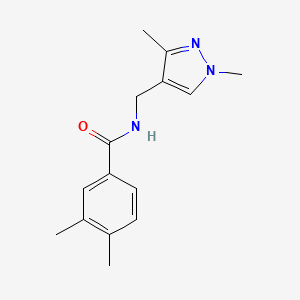

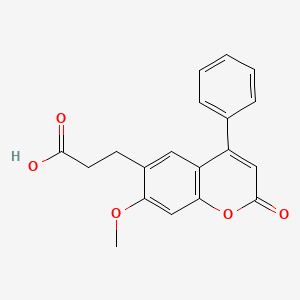

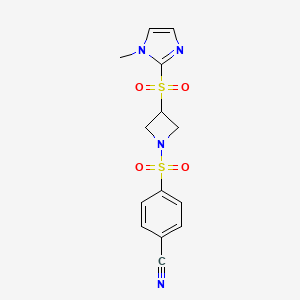

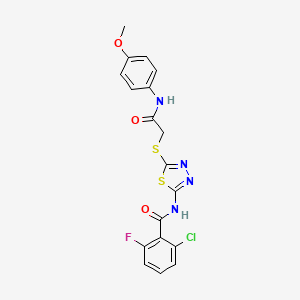

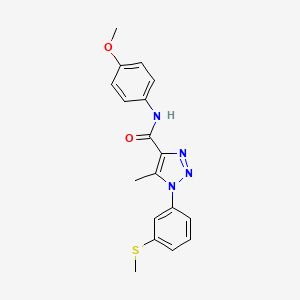

“1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone” is a chemical compound with the molecular formula C14H16ClFN2O2 and a molecular weight of 298.74 . It is used in proteomics research .

Synthesis Analysis

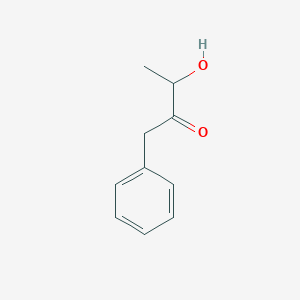

The synthesis of this compound or its derivatives involves the use of piperazine and chloroacetyl chloride . A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics . The InChI code for a similar compound, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone, is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 .Physical And Chemical Properties Analysis

The compound is a yellow-white solid with a melting point of 135-138 °C .Applications De Recherche Scientifique

Antibacterial Agents

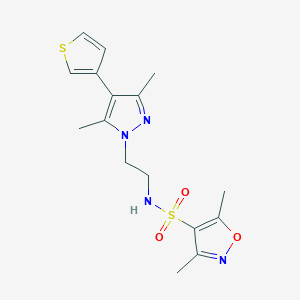

1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone: derivatives have been investigated for their antimicrobial properties. For instance, a series of hybrid molecules combining norfloxacin (a quinolone antibiotic) with a thiazolidinedione moiety were synthesized. These hybrids aimed to enhance the antibacterial effect by targeting DNA gyrase and combatting quinolone-resistant bacterial strains. Additionally, the thiazolidinedione component contributed to anti-pathogenicity by preventing biofilm formation .

Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) Inhibition

Certain derivatives of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). Notably, a specific derivative exhibited MIC values as low as 16 mg/mL, making it 16-fold more potent than ciprofloxacin .

Antifungal Agents

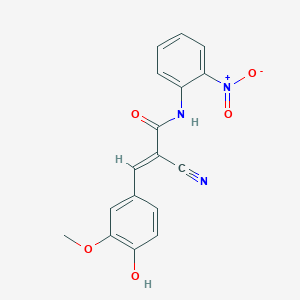

Another avenue of research involves the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines derived from 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone . These compounds were explored as potential antifungal agents. The synthesis process involved intramolecular cyclization mediated by polyphosphoric acid (PPA) .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

Mécanisme D'action

Target of Action

Similar compounds have been known to target dna gyrase, a type ii topoisomerase, which is essential for bacterial dna replication .

Mode of Action

The mode of action of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone involves interaction with its target, potentially DNA gyrase, resulting in inhibition of the target’s function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound affects the dna replication pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

Based on the potential target, it can be inferred that the compound inhibits bacterial growth by disrupting dna replication .

Propriétés

IUPAC Name |

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O2/c1-10(19)11-2-3-13(12(16)8-11)17-4-6-18(7-5-17)14(20)9-15/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADSZGSHLWDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)

![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)